molecular formula C10H5N3O6S B13891110 4-Diazo-3,4-dihydro-7-nitro-3-oxonaphthalene-1-sulphonic acid CAS No. 586387-97-5

4-Diazo-3,4-dihydro-7-nitro-3-oxonaphthalene-1-sulphonic acid

Cat. No.: B13891110
CAS No.: 586387-97-5
M. Wt: 295.23 g/mol
InChI Key: CCFWJWRQXDDAEJ-UHFFFAOYSA-N
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Chemical Reactions Analysis

Types of Reactions

6-Nitro-1,2,4-diazo acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6-Nitro-1,2,4-diazo acid is widely used in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. Some of its applications include:

Mechanism of Action

The mechanism of action of 6-nitro-1,2,4-diazo acid involves its diazo and nitro groups. The diazo group can act as an electrophile, participating in various coupling reactions to form azo compounds. The nitro group can undergo reduction to form amino derivatives, which can further participate in various chemical reactions . The molecular targets and pathways involved depend on the specific reactions and applications being studied.

Comparison with Similar Compounds

6-Nitro-1,2,4-diazo acid can be compared with other similar compounds such as:

The uniqueness of 6-nitro-1,2,4-diazo acid lies in its specific combination of functional groups, which makes it a versatile intermediate in the synthesis of various azo dyes and other organic compounds .

Properties

IUPAC Name

4-diazonio-3-hydroxy-7-nitronaphthalene-1-sulfonate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5N3O6S/c11-12-10-6-2-1-5(13(15)16)3-7(6)9(4-8(10)14)20(17,18)19/h1-4H,(H-,14,17,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCFWJWRQXDDAEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=CC(=C2C=C1[N+](=O)[O-])S(=O)(=O)[O-])O)[N+]#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5N3O6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70906464
Record name 4-Diazonio-3-hydroxy-7-nitronaphthalene-1-sulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70906464
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

295.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63589-25-3, 101667-26-9
Record name 1-Naphthalenesulfonic acid, 4-diazo-3,4-dihydro-7-nitro-3-oxo-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063589253
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Naphthalenesulfonic acid, 4-diazo-3,4-dihydro-7-nitro-3-oxo-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 4-Diazonio-3-hydroxy-7-nitronaphthalene-1-sulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70906464
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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